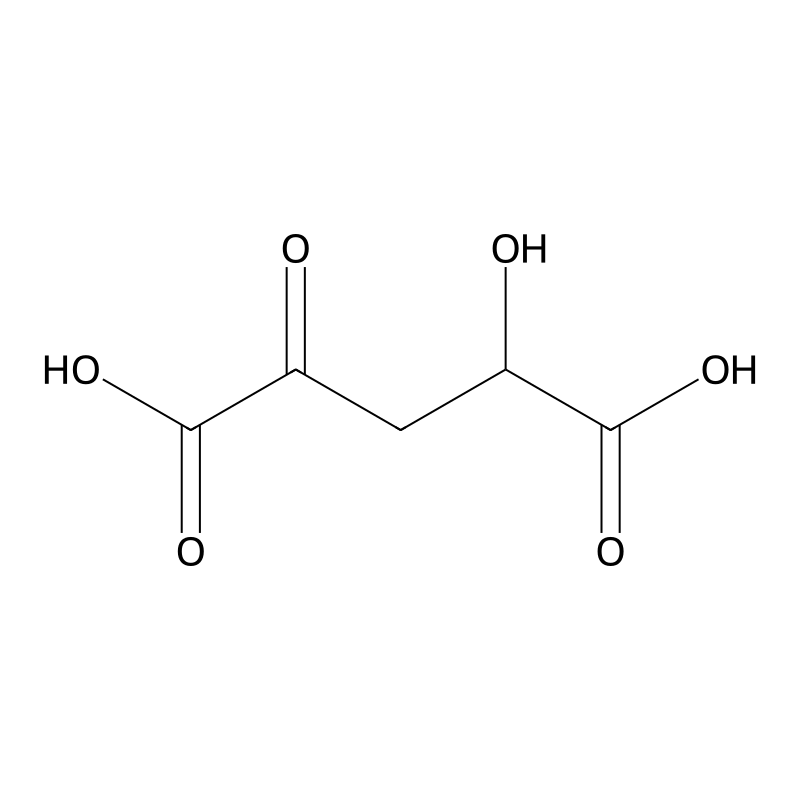

4-Hydroxy-2-oxoglutaric acid

Content Navigation

Hydroxyproline catabolism and PH3 research require the authentic HOGA substrate. 2-Oxoglutaric acid cannot substitute. 4-Hydroxy-2-oxoglutaric acid (4-HGA) is the exclusive substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA), enabling reliable kinetic and analytical workflows.

- Specific substrate: Validate HOGA1 enzyme kinetics, mutation effects, and high-throughput inhibitor screens.

- PH3 biomarker: Use as an analytical standard for precise LC-MS/NMR quantification of 4-HGA in urine/plasma.

- Supply certainty: Available in consistent purity with documented storage/shipping conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

4-Hydroxy-2-oxoglutaric acid (4-HGA) is a hydroxylated analog of the central Krebs cycle intermediate, α-ketoglutaric acid (2-oxoglutaric acid). Its primary and most critical role is serving as the specific substrate for the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA). This enzyme catalyzes the final step in the degradation pathway of hydroxyproline, cleaving 4-HGA into pyruvate and glyoxylate [REFS-1, REFS-2]. This specific metabolic function distinguishes it from its more common, non-hydroxylated counterpart and is central to its use in biochemical and biomedical research.

Research Fit

References

- [1] Riedel, T. J., Johnson, L. C., Knight, J., Hantgan, R. R., Holmes, R. P., & Lowther, W. T. (2011). Structural and biochemical studies of human 4-hydroxy-2-oxoglutarate aldolase: implications for hydroxyproline metabolism in primary hyperoxaluria. PloS one, 6(10), e26021.

- [2] Dekker, E. E., & Maitra, U. (1962). Purification and properties of 2-keto-4-hydroxyglutarate aldolase from bovine liver. Journal of Biological Chemistry, 237(7), 2218-2227.

Direct substitution of 4-Hydroxy-2-oxoglutaric acid with its parent compound, 2-oxoglutaric acid, fails in applications involving the hydroxyproline catabolic pathway. The 4-hydroxy group is an essential recognition element for the active site of 4-hydroxy-2-oxoglutarate aldolase (HOGA), the enzyme responsible for its cleavage [1]. Using 2-oxoglutaric acid, which lacks this group, results in a complete failure of the enzymatic reaction. Furthermore, in disease models such as Primary Hyperoxaluria Type 3 (PH3) where HOGA is deficient, the accumulation of 4-HGA itself acts as a specific metabolic effector, potentially inhibiting other enzymes like glyoxylate reductase [2]. This regulatory role is specific to 4-HGA and cannot be replicated by 2-oxoglutaric acid, making the two compounds functionally distinct for research into these pathways.

Substitution Risk

References

- [1] Riedel, T. J., Johnson, L. C., Knight, J., Hantgan, R. R., Holmes, R. P., & Lowther, W. T. (2011). Structural and biochemical studies of human 4-hydroxy-2-oxoglutarate aldolase: implications for hydroxyproline metabolism in primary hyperoxaluria. PloS one, 6(10), e26021.

- [2] Fargue, S., Knight, J., Holmes, R. P., Lowther, W. T., & Rumsby, G. (2019). Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. Biochemical Journal, 476(21), 3369–3383.

Exclusive Substrate Specificity for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)

4-Hydroxy-2-oxoglutaric acid is the specific and required substrate for HOGA, which catalyzes its cleavage to pyruvate and glyoxylate. This reaction is the terminal step in the mitochondrial pathway for hydroxyproline degradation [1]. The common metabolic intermediate 2-oxoglutaric acid is not a substrate for HOGA and cannot be used to measure the enzyme's activity or to produce glyoxylate via this specific biological route.

| Evidence Dimension | Substrate for HOGA-catalyzed retro-aldol cleavage |

| Target Compound Data | Serves as the exclusive substrate, yielding pyruvate and glyoxylate. |

| Comparator Or Baseline | 2-Oxoglutaric acid: Not a substrate for HOGA. |

| Quantified Difference | Qualitative (Functional vs. Non-functional). The reaction does not proceed with the comparator. |

| Conditions | In vitro enzymatic assay with purified or recombinant HOGA. |

For any research involving the characterization, inhibition, or reconstitution of the HOGA enzyme or the hydroxyproline pathway, this exact compound is indispensable.

Differentiated Active Site Interaction: Weak Inhibition by α-Ketoglutarate Confirms Specificity

The specificity of the human HOGA1 active site is highlighted by its differential interaction with potential inhibitors. The reaction product, pyruvate, is a competitive inhibitor with a Ki in the micromolar range. In stark contrast, the structurally similar metabolite α-ketoglutarate (2-oxoglutaric acid) is a very weak inhibitor, with an inhibition constant only in the millimolar range [1]. This multi-order-of-magnitude difference underscores the precise structural requirements for binding to the HOGA1 active site.

| Evidence Dimension | Inhibition Constant (Ki) against human HOGA1 |

| Target Compound Data | Not an inhibitor; it is the substrate. The product, pyruvate, shows potent inhibition (micromolar Ki). |

| Comparator Or Baseline | α-Ketoglutarate (2-Oxoglutaric acid): Weak inhibitor with a Ki in the millimolar range. |

| Quantified Difference | Orders of magnitude difference in binding affinity between pathway-relevant molecules (like the product) and general metabolites (like the comparator). |

| Conditions | Kinetic studies using recombinant human HOGA1. |

This justifies the procurement of 4-HGA by demonstrating that common substitutes like 2-oxoglutaric acid do not interact with the target enzyme's active site in a physiologically relevant manner, preventing misleading results in binding or inhibition studies.

Precursor Suitability: Essential for Reproducible In Vitro Pathway Reconstitution

4-HGA is the sole direct biological precursor for HOGA-mediated production of glyoxylate and pyruvate [1]. For any experimental system designed to model or investigate the terminal step of hydroxyproline metabolism, the use of high-purity 4-HGA is a prerequisite for generating biologically relevant and reproducible data. Employing a substitute like 2-oxoglutaric acid would not engage the enzyme, leading to a failed experiment, while using a crude mixture could introduce unknown inhibitors or substrates, confounding results.

| Evidence Dimension | Suitability as a precursor for HOGA-mediated glyoxylate production. |

| Target Compound Data | Direct and required precursor for the specific enzymatic reaction. |

| Comparator Or Baseline | 2-Oxoglutaric acid or crude mixtures: Metabolically inert in this specific reaction or introduce confounding variables. |

| Quantified Difference | Absolute requirement for achieving the intended biochemical outcome. |

| Conditions | Reconstituted enzymatic systems, cell lysate assays, or inhibitor screening platforms targeting HOGA. |

Procuring the defined, high-purity compound ensures the validity and reproducibility of experimental results, directly impacting project timelines and budget by avoiding the use of incorrect or inappropriate reagents.

Characterizing HOGA1 Enzyme Kinetics and Screening for Inhibitors

As the exclusive substrate, 4-HGA is the correct choice for determining kinetic parameters (Km, Vmax) of wild-type and mutant HOGA1 enzymes. It is also essential for high-throughput screening campaigns to identify novel inhibitors for therapeutic research related to Primary Hyperoxaluria Type 3 [1].

In Vitro Reconstitution of Hydroxyproline Catabolism

For researchers building and analyzing the hydroxyproline degradation pathway from purified components, 4-HGA is the required input to study the final, glyoxylate-producing step. This ensures that observed effects are directly attributable to the HOGA-catalyzed reaction [2].

Analytical Standard for Metabolomics and Disease Biomarker Analysis

Used as a certified analytical standard, 4-HGA allows for the accurate identification and quantification of this specific metabolite in biological samples (e.g., urine, plasma) via mass spectrometry or NMR. This is critical for diagnosing and studying metabolic disorders where 4-HGA levels are a key biomarker, such as PH3 [3].

Application Fit

References

- [1] Fargue, S., Knight, J., Holmes, R. P., Lowther, W. T., & Rumsby, G. (2019). Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. Biochemical Journal, 476(21), 3369–3383.

- [2] Riedel, T. J., Johnson, L. C., Knight, J., Hantgan, R. R., Holmes, R. P., & Lowther, W. T. (2011). Structural and biochemical studies of human 4-hydroxy-2-oxoglutarate aldolase: implications for hydroxyproline metabolism in primary hyperoxaluria. PloS one, 6(10), e26021.

- [3] Moolenaar, S. H., et al. (2011). 4-Hydroxy-2-oxoglutarate is a key intermediate in the new metabolic pathway of 4-hydroxyproline in mammals. The Journal of biological chemistry, 286(48), 41416–41423.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Purification and characterization of 2-keto-3-deoxy-6-phosphogluconate aldolase from Azotobacter vinelandii: evidence that the enzyme is bifunctional towards 2-keto-4-hydroxy glutarate cleavage

T S Taha, T L DeitsPMID: 8166720 DOI: 10.1006/bbrc.1994.1471

Abstract

2-keto-3-deoxy-6-phosphogluconate aldolase (E.C. 4.1.2.14) has been purified in two chromatographic steps to 99% purity in 73% overall yield from Azotobacter vinelandii. The pure enzyme is a 70 kD trimeric Class I aldolase, inhibitable by bromopyruvate or pyruvate plus sodium borohydride, with a specific activity of 625 mumol per min per mg protein and a Km of 38 microM for 2-keto-3-deoxy-6-phosphogluconate. The enzyme also has 2-keto-4-hydroxy glutarate aldolase (E.C. 4.1.3.16) activity, with a specific activity of 4.8 mumol per min per mg protein and a Km of 39 microM. 2-keto-4-hydroxy glutarate inhibits the 2-keto-3-deoxy-6-phosphogluconate aldolase activity of the enzyme with an apparent Ki of 0.17 mM. Slow steps following formation of the Schiff base intermediate between KHG and the enzyme are responsible for both the slower turnover of this substrate and for its inhibitory effect.Oxidation of 2-keto-4-hydroxyglutarate by pig heart and Escherichia coli alpha-ketoglutarate dehydrogenase complex

S C Gupta, E E DekkerPMID: 373631 DOI: 10.1016/0003-9861(79)90099-7

Abstract

Dimerization occurs during the reversible acid inactivation of 2-oxo-4-hydroxyglutarate aldolase from Escherichia coli

H C Winter, N D Lewinski, J K Wang, E E DekkerPMID: 6357282 DOI: 10.1016/0167-4838(83)90150-4

Abstract

Exposure of Escherichia coli 2-oxo-4-hydroxyglutarate aldolase (4-hydroxy-2-oxoglutarate glyoxylate-lyase, EC 4.1.3.16) (molecular weight = 63 000) to phosphoric acid at pH 1.6 for 10 min at 4 degrees C causes 95% or greater inactivation. No significant effect on the rate or extent of inactivation is caused by varied aldolase concentrations or the presence of exogenous proteins. Chloride ion (50-100 mM) or 10 mM 2-oxo-4-hydroxyglutarate markedly decreases both the rate and extent of inactivation; good protection is also afforded by 10 mM pyruvate, glyoxylate, glyoxal, 2-oxoglutarate or 2-oxobutyrate. Whereas native aldolase has two free and three buried sulfhydryl groups, all five are exposed in the acid-inactivated enzyme and the molecular weight of this species at pH 1.6 is 126 000. Ultraviolet absorbance difference spectra, circular dichroism spectra and ultracentrifugation studies establish that the inactivation process is characterized by an alteration of secondary and tertiary structure as well as an aggregation to a dimer of the native molecule. Reactivation of enzyme activity to 60-80% of the original level is seen within 20 min at pH 6 to 8; examination of inactivation/reactivation as a function of pH indicates that these two processes occur via kinetically distinct pathways. Native and reactivated enzymes are identical in molecular weight, sulfhydryl titer, Km and alpha-helix content.Malyl-CoA formation in the NAD-, CoASH-, and alpha-ketoglutarate dehydrogenase-dependent oxidation of 2-keto-4-hydroxyglutarate. Possible coupled role of this reaction with 2-keto-4-hydroxyglutarate aldolase activity in a pyruvate-catalyzed cyclic oxidation of glyoxylate

S C Gupta, E E DekkerPMID: 6381479 DOI:

Abstract

The alpha-ketoglutarate dehydrogenase complex of either pig heart or Escherichia coli catalyzes a NAD- and CoASH-dependent oxidation of 2-keto-4-hydroxyglutarate which is stereoselective toward the L-isomer of this hydroxyketo acid. L-Malyl-CoA is the product of the reaction; the evidence includes observing (a) a steady increase in absorbance at 230 nm during the oxidation of 2-keto-4-hydroxyglutarate, (b) a positive response of oxidation reaction mixtures to neutral hydroxylamine, (c) loss of the two foregoing results concomitant with release of thiol-reacting material and the formation of free malate when reaction mixtures are heated, (d) formation of a hydroxamate which has chromatographic mobilities identical to that of chemically synthesized malate hydroxamate, (e) enzymatic formation of a radioactive product from 14C-labeled 2-keto-4-hydroxyglutarate which co-migrates with chemically synthesized malyl-CoA, and (f) hydrolysis of the product by citrate synthase, an enzyme absolutely specific for citryl-CoA and L-malyl-CoA. A 1:1:1 stoichiometric relationship exists between the amount of 2-keto-4-hydroxyglutarate oxidized, NAD reduced, and malate (or malyl-CoA) formed. Results from studies in which either 14C-labeled 2-keto-4-hydroxyglutarate, pyruvate, or glyoxylate is incubated with mixtures of purified enzymes or extracts of E. coli support the suggestion that the aldolase which preferentially catalyzes formation of L-2-keto-4-hydroxyglutarate from pyruvate plus glyoxylate in E. coli is coupled with the oxidative decarboxylation of this substrate, as reported here, and other enzymes in a multistep pyruvate-catalyzed cyclic oxidation of glyoxylate.Comparative Metabolome Profile between Tobacco and Soybean Grown under Water-Stressed Conditions

Roel C Rabara, Prateek Tripathi, Paul J RushtonPMID: 28127554 DOI: 10.1155/2017/3065251

Abstract

Understanding how plants respond to water deficit is important in order to develop crops tolerant to drought. In this study, we compare two large metabolomics datasets where we employed a nontargeted metabolomics approach to elucidate metabolic pathways perturbed by progressive dehydration in tobacco and soybean plants. The two datasets were created using the same strategy to create water deficit conditions and an identical metabolomics pipeline. Comparisons between the two datasets therefore reveal common responses between the two species, responses specific to one of the species, responses that occur in both root and leaf tissues, and responses that are specific to one tissue. Stomatal closure is the immediate response of the plant and this did not coincide with accumulation of abscisic acid. A total of 116 and 140 metabolites were observed in tobacco leaves and roots, respectively, while 241 and 207 were observed in soybean leaves and roots, respectively. Accumulation of metabolites is significantly correlated with the extent of dehydration in both species. Among the metabolites that show increases that are restricted to just one plant, 4-hydroxy-2-oxoglutaric acid (KHG) in tobacco roots and coumestrol in soybean roots show the highest tissue-specific accumulation. The comparisons of these two large nontargeted metabolomics datasets provide novel information and suggest that KHG will be a useful marker for drought stress for some members of Solanaceae and coumestrol for some legume species.Explore Compound Types